Prop-2-en-1-yl 4-(bromomethyl)benzoate
Description
Prop-2-en-1-yl 4-(bromomethyl)benzoate is a brominated aromatic ester characterized by a propenyl ester group and a bromomethyl substituent on the benzene ring. This compound is of interest in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and advanced materials.
Properties
CAS No. |
155030-52-7 |
|---|---|
Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
prop-2-enyl 4-(bromomethyl)benzoate |
InChI |
InChI=1S/C11H11BrO2/c1-2-7-14-11(13)10-5-3-9(8-12)4-6-10/h2-6H,1,7-8H2 |
InChI Key |
ZZTZFWQBSIBRSW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bromomethyl-substituted benzoate family shares core structural motifs but differs in substituents, leading to distinct physicochemical and reactive properties. Below is a comparative analysis with three analogs:
Methyl 4-formyl benzoate
- Structure : Contains a formyl group (-CHO) instead of bromomethyl.
- Reactivity : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), whereas the bromomethyl group in Prop-2-en-1-yl 4-(bromomethyl)benzoate favors SN2 substitutions.
- Synthesis : Prepared via condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in DMF using Na₂S₂O₅ as a catalyst .
4-(Prop-2-en-1-yl)phenyl acetate (Chavicyl acetate)
- Structure : Features an acetate ester and propenyl group but lacks bromine.
- Physicochemical Properties :
- Applications : Used in fragrances due to its spicy odor, contrasting with the brominated compound’s utility in synthetic chemistry.
Prop-2-en-1-yl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate
- Structure : Substituted with a diphenylimidazole group instead of bromomethyl.
- Crystallography : Characterized via SHELX software, revealing planar aromatic systems and anisotropic displacement parameters .
- Reactivity : The imidazole moiety enables coordination chemistry, while the bromomethyl analog is more suited for alkylation reactions.
Data Table: Key Properties of Selected Compounds
| Compound | Molecular Formula | Key Functional Groups | Reactivity Highlights | Applications |
|---|---|---|---|---|
| This compound | C₁₁H₁₁BrO₂ | Bromomethyl, propenyl ester | SN2 substitutions, polymerization | Pharmaceutical intermediates |
| Methyl 4-formyl benzoate | C₉H₈O₃ | Formyl, methyl ester | Nucleophilic additions | Aldehyde precursor |
| 4-(Prop-2-en-1-yl)phenyl acetate | C₁₁H₁₂O₂ | Acetate, propenyl | Fragrance formulation | Cosmetic industry |
| Prop-2-en-1-yl 4-(imidazolyl)benzoate | C₂₀H₁₇N₂O₂ | Imidazole, propenyl ester | Metal coordination, heterocyclic chemistry | Catalysis, materials science |
Research Findings and Functional Insights
- Electrophilicity: The bromomethyl group in this compound enhances electrophilicity compared to non-halogenated analogs, facilitating nucleophilic displacements (e.g., with amines or thiols) .
- Thermal Stability: Brominated esters generally exhibit lower thermal stability than their non-halogenated counterparts due to C-Br bond lability.
- Crystallographic Analysis : Structural studies of related compounds (e.g., imidazole derivatives) employ SHELX and WinGX/ORTEP software for refinement and visualization, underscoring the importance of computational tools in characterizing such molecules .
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